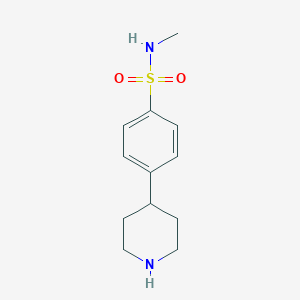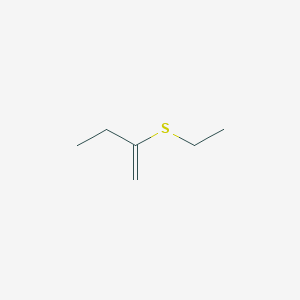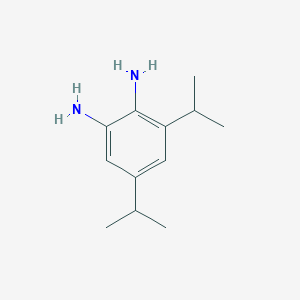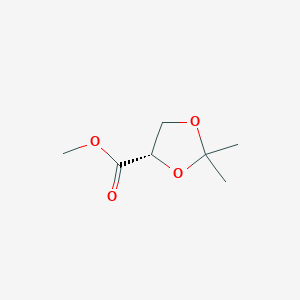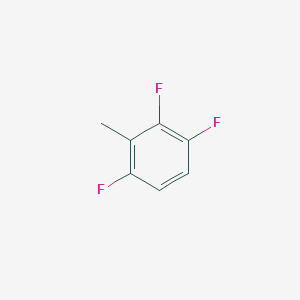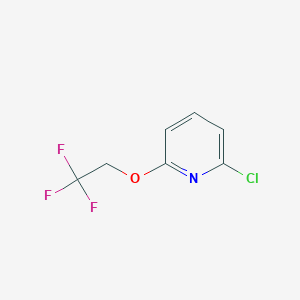
2-(2,2,2-Trifluoroethoxy)-6-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a closely related compound, is achieved from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, reaching an overall yield of 48.7% based on nicotinamide (Zuo Hang-dong, 2010). This synthesis pathway highlights the complexity and the efficiency of producing chloro-trifluoroethoxy pyridine derivatives.
Molecular Structure Analysis
Molecular structure analysis of 2-Chloro-6-(trifluoromethyl)pyridine, which shares a similar structural framework, was characterized using FT-IR, 1H and 13C NMR experiments. Theoretical computations using HF and DFT methods with various basis sets provided insights into molecular structural parameters, vibrational frequencies, and chemical shifts, comparing well with experimental data. This detailed spectroscopic and computational analysis underlines the structural complexity and stability of these compounds (M. Evecen et al., 2017).
Chemical Reactions and Properties
2-Chloro-6-trifluoromethylpyridine undergoes various nucleophilic substitutions, demonstrating the reactivity of the chloro and trifluoromethyl groups in the pyridine ring. The introduction of a trialkylsilyl group at specific positions on the pyridine ring can influence the directionality of these substitutions, showcasing the synthetic versatility and reactivity of such compounds (M. Schlosser et al., 2005).
科学的研究の応用
Application in Positron Emission Tomography (PET)
- Scientific Field : Health sciences/Molecular medicine and Physical sciences/Chemistry .
- Summary of the Application : The 2,2,2-trifluoroethoxy group, which is similar to the compound you mentioned, is increasingly used in drugs and potential tracers for biomedical imaging with positron emission tomography (PET) .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group. This provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
Application in Anti-Cancer and Anti-Diabetic Drug Development
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles derivatives, which are structurally related to the compound you mentioned, have been synthesized and evaluated as potential candidates for anti-cancer and anti-diabetic agents .
- Methods of Application or Experimental Procedures : The manuscript discusses the synthesis, characterization, in-silico studies, and biological evaluation of these new 2,5-bis(2,2,2-trifluoroethoxy)phenyl-based 1,3,4-Oxadiazoles .
- Results or Outcomes : The specific results or outcomes of this research are not provided in the search results .
Application in High Energy Density Lithium Metal Batteries
- Scientific Field : Physical sciences/Chemistry .
- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .
Application in Drug Discovery and Development
- Scientific Field : Health sciences/Molecular medicine .
- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .
Application in High Energy Density Lithium Metal Batteries
- Scientific Field : Physical sciences/Chemistry .
- Summary of the Application : A compound structurally similar to the one you mentioned, 3-(2,2,2-trifluoroethoxy)-propionitrile (FEON), a fluorinated nitrile compound with high oxidative stability, low volatility and non-flammability, is introduced as an electrolyte solvent for high-energy density Li|NCM batteries .
- Methods of Application or Experimental Procedures : The electrolyte was optimized as (0.8 M LiTFSI + 0.2 M LiODFB)/FEC:FEON (1:3, by vol., abbreviated as FF13). The FEON-based electrolyte exhibits better cycling performance for both the lithium metal anode and 4.4 V high-voltage NCM cathode, compared with those of a commercial carbonate electrolyte of 1 M LiPF6/EC:EMC:DMC (1:1:1, by vol.) .
- Results or Outcomes : The solid electrolyte interphase on the lithium metal anode is enriched with organic components and LiF, which is proposed from FEON decomposition based on density functional theory calculations and X-ray photoelectron spectroscopy analysis .
Application in Drug Discovery and Development
- Scientific Field : Health sciences/Molecular medicine .
- Summary of the Application : The 2,2,2-trifluoroethoxy group increasingly features in drugs and potential tracers for biomedical imaging with positron emission tomography (PET). It provides enormous scope to provide new candidate PET tracers with radioactive and metabolically stable 2,2,2-trifluoroethoxy moieties .
- Methods of Application or Experimental Procedures : A novel rapid and metal-free conversion of fluoroform with paraformaldehyde into highly reactive potassium 2,2,2-trifluoroethoxide (CF3CH2OK) was described. This synthon has robust applications in one-pot, two-stage 2,2,2-trifluoroethoxylations of both aromatic and aliphatic precursors .
- Results or Outcomes : These novel transformations translate easily to fluoroform that has been labeled with either carbon-11 (t1/2 = 20.4 min) or fluorine-18 (t1/2 = 109.8 min), so allowing the appendage of complex molecules with a no-carrier-added 11 C- or 18 F- 2,2,2-trifluoroethoxy group .
特性
IUPAC Name |
2-chloro-6-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-2-1-3-6(12-5)13-4-7(9,10)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMSUQXNPIXZQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(2,2,2-trifluoroethoxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

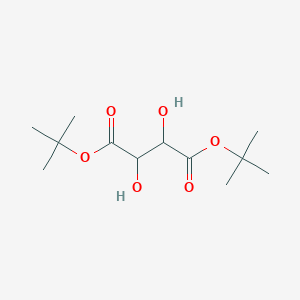
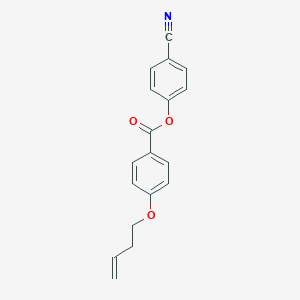
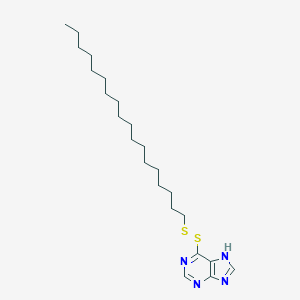
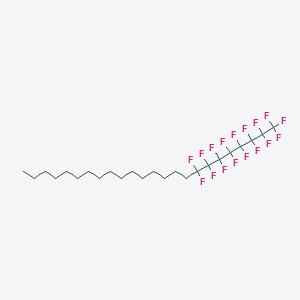

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)
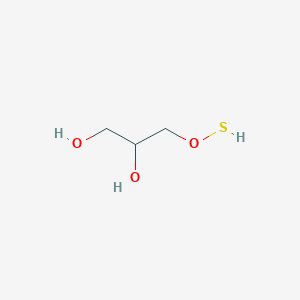
![2-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]acetamide](/img/structure/B45574.png)
